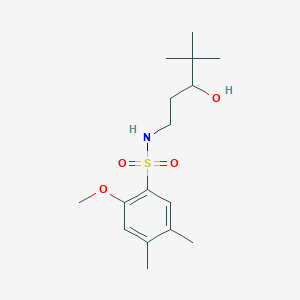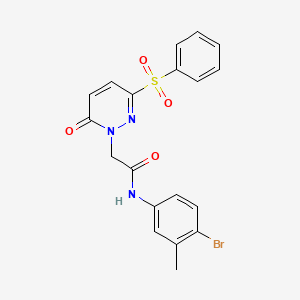
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C15H25NO4S. It has an average mass of 315.428 Da and a mono-isotopic mass of 315.150421 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H25NO4S. The structure can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC–MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to have properties similar to other compounds with similar structures .Scientific Research Applications
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have shown promise as enzyme inhibitors, which can be leveraged for therapeutic applications. For example, a series of sulfonamides derived from 4-methoxyphenethylamine demonstrated inhibitory effects on acetylcholinesterase, with potential implications for Alzheimer's disease treatment (Abbasi et al., 2018).
Photophysicochemical Properties for Catalytic Applications
The photophysicochemical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units have been explored, revealing their potential in photocatalytic applications. The investigation into their spectroscopic, aggregation, photophysical, and photochemical properties indicates that these compounds could serve as efficient photosensitizers (Öncül, Öztürk, & Pişkin, 2021).
Spectroscopic and Computational Studies
Research on benzenesulfonamide derivatives also includes spectroscopic and computational studies to understand their structural and electronic properties. Such investigations provide insights into the interaction energies, hydrogen bonding, and electronic properties, facilitating the development of new compounds with tailored features for specific applications (Murthy et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-11-9-13(21-6)14(10-12(11)2)22(19,20)17-8-7-15(18)16(3,4)5/h9-10,15,17-18H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRHPMYYRXTJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C(C)(C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963845.png)


![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)

![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2963851.png)


![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)
![3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide](/img/structure/B2963859.png)
